molecular formula C15H17NO5S2 B12766686 3-[3-[(dimethylamino)methyl]thiophen-2-yl]sulfanylphenol;oxalic acid CAS No. 134508-41-1

3-[3-[(dimethylamino)methyl]thiophen-2-yl]sulfanylphenol;oxalic acid

Cat. No.: B12766686
CAS No.: 134508-41-1
M. Wt: 355.4 g/mol
InChI Key: VCKYZEZDGYQACW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-[(dimethylamino)methyl]thiophen-2-yl]sulfanylphenol;oxalic acid is a complex organic compound that features a thiophene ring, a dimethylamino group, and a sulfanylphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-[(dimethylamino)methyl]thiophen-2-yl]sulfanylphenol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the necessary quality standards .

Chemical Reactions Analysis

Types of Reactions

3-[3-[(dimethylamino)methyl]thiophen-2-yl]sulfanylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

3-[3-[(dimethylamino)methyl]thiophen-2-yl]sulfanylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-[(dimethylamino)methyl]thiophen-2-yl]sulfanylphenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[3-[(dimethylamino)methyl]thiophen-2-yl]sulfanylphenol lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

134508-41-1

Molecular Formula

C15H17NO5S2

Molecular Weight

355.4 g/mol

IUPAC Name

3-[3-[(dimethylamino)methyl]thiophen-2-yl]sulfanylphenol;oxalic acid

InChI

InChI=1S/C13H15NOS2.C2H2O4/c1-14(2)9-10-6-7-16-13(10)17-12-5-3-4-11(15)8-12;3-1(4)2(5)6/h3-8,15H,9H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

VCKYZEZDGYQACW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(SC=C1)SC2=CC=CC(=C2)O.C(=O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.